molecular formula C9H17NO B1380241 {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine CAS No. 1560274-84-1

{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine

Cat. No.: B1380241
CAS No.: 1560274-84-1
M. Wt: 155.24 g/mol
InChI Key: GPSNNBCHXFNDPK-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine is a chemical compound with the molecular formula C10H17NO. It is characterized by a bicyclic structure, specifically a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its rigidity and stability. The compound also contains a methoxy group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine typically involves the following steps:

    Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the methoxy and amine groups. This can be achieved through

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to improve the efficiency and yield of the reactions.

    Continuous Flow Reactors: To ensure consistent production and scalability.

    Purification Techniques: Such as distillation, crystallization, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: Both the methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as halides or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins due to its amine group.

    Pathways Involved: The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A simpler bicyclic compound without functional groups.

    Norbornene: The parent hydrocarbon used in the synthesis of {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine.

    Methoxyamine: A compound with a methoxy and amine group but lacking the bicyclic structure.

Uniqueness

    Structural Rigidity: The bicyclic structure of this compound provides unique stability and rigidity compared to its analogs.

    Functional Versatility: The presence of both methoxy and amine groups allows for diverse chemical reactivity and applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-N-methoxymethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-11-10-6-9-5-7-2-3-8(9)4-7/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSNNBCHXFNDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine
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{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine
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{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine
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{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine
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{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine
Reactant of Route 6
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine

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